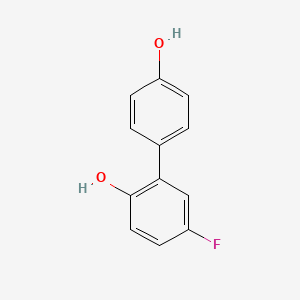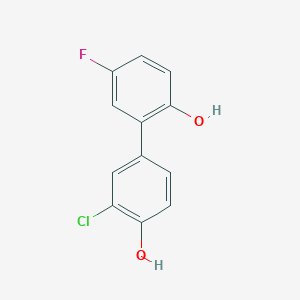
6-(4-t-Butylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-t-Butylphenyl)picolinic acid (6-tBPA) is an organosulfur compound with a molecular formula of C11H14NO2S. It is a colorless solid with a melting point of 108-110 °C. 6-tBPA has been widely studied in the scientific community, with applications in biochemistry, physiology, and laboratory experiments.
科学的研究の応用
6-(4-t-Butylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been used in the study of drug resistance and the mechanism of action of various drugs.
作用機序
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 enzymes. It has also been shown to act as an agonist of the GPR40 receptor, which is involved in the regulation of glucose metabolism. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of the sodium-dependent glucose transporter 1, which is involved in the uptake of glucose by cells.
Biochemical and Physiological Effects
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to inhibit the production of matrix metalloproteinases, which are involved in the remodeling of extracellular matrix.
実験室実験の利点と制限
One of the main advantages of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in a variety of solvents, including methanol, ethanol, and acetonitrile. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. A limitation of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is that it is unstable in the presence of light and oxygen, and so must be stored in a dark, airtight container.
将来の方向性
There are a number of potential future directions for the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in scientific research. These include the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in the study of cancer, as well as in the study of neurological disorders. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the development of new drugs and drug delivery systems. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the study of metabolic disorders, such as diabetes and obesity.
合成法
The most common method of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% is by the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a base. This reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile, and yields 6-(4-t-Butylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% include the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong base, such as sodium hydroxide, and the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong acid, such as hydrochloric acid.
特性
IUPAC Name |
6-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXCQXNZVPXGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-T-Butylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














